Setogepram sodium

Beschreibung

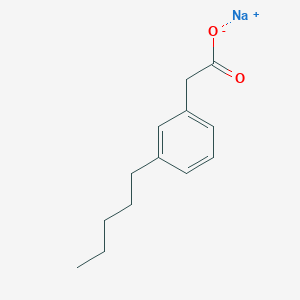

Sodium 2-(3-pentylphenyl)acetate (PBI-4050) is a sodium salt of the arylacetic acid derivative 2-(3-pentylphenyl)acetic acid. Its structure features a phenyl ring substituted with a pentyl group at the meta position, linked to an acetic acid moiety neutralized by sodium. This compound has garnered attention as a potent GPR84 antagonist, a G-protein-coupled receptor implicated in inflammatory and fibrotic pathways.

Eigenschaften

IUPAC Name |

sodium;2-(3-pentylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSJWSLXKSJQFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254472-97-3 | |

| Record name | PBI-4050 sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acido benzenacetico, 3-pentyl,sale di sodio. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETOGEPRAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PBI-4050 beinhaltet die Reaktion von 3-Pentylbenzenessigsäure mit Natriumhydroxid zur Bildung des Natriumsalzes. Die Reaktion wird typischerweise in einem wässrigen Medium unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die vollständige Umwandlung der Säure in ihre Natriumsalzform zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von PBI-4050 folgt einem ähnlichen Syntheseweg, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Verunreinigungen zu minimieren und die Effizienz des Produktionsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PBI-4050 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PBI-4050 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann unter Verwendung geeigneter Reduktionsmittel reduziert werden, um reduzierte Derivate zu erhalten.

Substitution: PBI-4050 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzolring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von PBI-4050 zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu halogenierten oder nitrierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemical Research :

- Receptor Modulation : Sodium 2-(3-pentylphenyl)acetate has been identified as a dual G protein-coupled receptor GPR40 agonist and GPR84 antagonist. This dual action suggests its potential for therapeutic applications in metabolic disorders and inflammation management, as these receptors are involved in glucose metabolism and immune responses .

- Cell Culture : The compound can be utilized in cell culture studies to investigate receptor interactions and signaling pathways, aiding in the development of new therapeutic strategies.

-

Pharmaceutical Development :

- Drug Formulation : The compound's properties make it suitable for use as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

- Anticancer Activity : Preliminary studies indicate that derivatives of sodium 2-(3-pentylphenyl)acetate may exhibit anticancer properties, warranting further investigation into their efficacy against various cancer cell lines .

-

Material Science :

- Polymer Chemistry : Sodium 2-(3-pentylphenyl)acetate can serve as a precursor for synthesizing functionalized polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

- Nanotechnology : The compound may also find applications in the development of nanomaterials, where its hydrophobic characteristics can be exploited to create stable colloidal systems.

Case Study 1: Therapeutic Applications

In a study investigating the pharmacological effects of sodium 2-(3-pentylphenyl)acetate, researchers found that it significantly modulated the activity of GPR40 and GPR84 receptors. These findings suggest potential applications in treating conditions like type 2 diabetes and inflammatory diseases, where these receptors play critical roles .

Case Study 2: Material Synthesis

A recent investigation explored the use of sodium 2-(3-pentylphenyl)acetate as an additive in polymer synthesis. The study demonstrated that incorporating this compound into poly(lactic acid) improved the material's thermal stability and mechanical strength, making it suitable for biomedical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biochemical Research | Receptor modulation (GPR40/GPR84) | Potential for metabolic disorder treatments |

| Pharmaceutical Development | Drug formulation excipient | Enhances solubility and bioavailability |

| Anticancer Activity | Investigated for efficacy against cancer cells | Preliminary results show promising activity |

| Material Science | Polymer synthesis additive | Improves mechanical properties |

| Nanotechnology | Development of stable colloidal systems | Exploits hydrophobic characteristics |

Wirkmechanismus

PBI-4050 exerts its effects through the activation of G protein-coupled receptors GPR40 and GPR84. By binding to these receptors, PBI-4050 modulates various signaling pathways involved in inflammation, fibrosis, and cellular proliferation. The compound reduces the activation of fibroblasts and myofibroblasts, leading to decreased extracellular matrix deposition and fibrosis. Additionally, PBI-4050 inhibits the expression of pro-inflammatory cytokines and growth factors, further contributing to its anti-fibrotic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Sodium 2-(3,5-Dipentylphenyl)acetate (PBI-4547)

PBI-4547, a structural analog of PBI-4050, features two pentyl groups at the 3- and 5-positions of the phenyl ring. However, increased hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments. Both compounds are GPR84 antagonists, but PBI-4547’s dual pentyl substitution may confer higher binding affinity or prolonged receptor occupancy.

Key Differences:

| Property | PBI-4050 | PBI-4547 |

|---|---|---|

| Substituents | 3-pentyl | 3,5-dipentyl |

| Molecular Formula | C₁₃H₁₇NaO₂ | C₁₈H₂₇NaO₂ |

| Molecular Weight | 236.26 g/mol | 306.39 g/mol |

| Clinical Stage | Phase II (IPF, metabolic syndrome) | Phase II (fibrotic disorders) |

Sodium Arylacetates with Halogen Substituents

Sodium 2-[2-(2-Bromo-6-chloroanilino)phenyl]acetate ()

This compound incorporates bromo and chloro substituents on the aromatic ring, which increase electronegativity and may enhance interactions with hydrophobic receptor pockets. Halogenation typically improves metabolic stability but could elevate toxicity risks.

Sodium 2-{2-[(3-Chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate ()

Thiazole-containing compounds often exhibit antimicrobial or anticancer activity, though this derivative’s specific applications are underexplored .

Key Differences:

| Property | PBI-4050 | Sodium 2-[2-(2-Bromo-6-Cl)phenyl]acetate | Sodium 2-{2-[(3-Cl-phenyl)methyl]thiazol}acetate |

|---|---|---|---|

| Substituents | 3-pentyl | 2-bromo-6-chloro-anilino | 3-chlorophenylmethyl-thiazol |

| Molecular Formula | C₁₃H₁₇NaO₂ | C₁₄H₁₀BrClNNaO₂ | C₁₂H₁₁ClNNaO₂S |

| Molecular Weight | 236.26 g/mol | 370.59 g/mol | 291.73 g/mol |

| Biological Target | GPR84 | Unspecified | Unspecified |

Non-Sodium Analogs: Ethyl Esters and Derivatives

Ethyl 2-[(3-Methylphenyl)amino]acetate ()

This ethyl ester derivative replaces the sodium ion with an ethyl group and introduces an amino linkage. Ethyl esters generally exhibit higher lipophilicity, improving cellular uptake but requiring enzymatic hydrolysis for activation. Computed properties include a molecular weight of 193.24 g/mol and moderate hydrophobicity (XLogP3 = 2.6), suggesting favorable blood-brain barrier penetration .

Ethyl 2-(3-Benzyloxyphenyl)propanoate ()

Such derivatives are often explored as prodrugs or antimicrobial agents, though specific data for this compound are lacking .

Research Findings and Clinical Implications

- PBI-4050 : Demonstrates anti-inflammatory and antifibrotic effects in preclinical models, reducing collagen deposition and cytokine release. Phase II trials show improved lung function in IPF patients .

- PBI-4547 : Enhanced potency in fibrosis models compared to PBI-4050, possibly due to dual pentyl substitution. Ongoing trials focus on liver and renal fibrosis .

- Halogenated Derivatives: Limited efficacy data, but structural features suggest utility in targeted therapies requiring prolonged receptor interaction .

Biologische Aktivität

Sodium 2-(3-pentylphenyl)acetate, also known as PBI-4050, has garnered attention for its biological activity, particularly in the context of various receptor interactions and therapeutic applications. This compound exhibits properties that may be beneficial in treating conditions such as Alström syndrome and other metabolic disorders.

Sodium 2-(3-pentylphenyl)acetate is a sodium salt derivative of 2-(3-pentylphenyl)acetic acid. Its structure allows it to interact with G protein-coupled receptors (GPCRs), specifically acting as an agonist for GPR40 (also known as FFAR1) and an antagonist for GPR84. This dual action is significant in modulating metabolic pathways related to insulin sensitivity and inflammation.

Table 1: Key Properties of Sodium 2-(3-Pentylphenyl)acetate

| Property | Value |

|---|---|

| Molecular Formula | C13H18NaO2 |

| Molecular Weight | 233.27 g/mol |

| GPR40 Agonist Activity | Yes |

| GPR84 Antagonist Activity | Yes |

| Bioavailability | Moderate |

| Half-life | 2.51 hours |

1. Anti-Fibrotic Effects

Research indicates that sodium 2-(3-pentylphenyl)acetate reduces stellate cell activation and liver fibrosis. In a study involving liver disease models, PBI-4050 demonstrated a capacity to modulate intracellular ATP levels, which is crucial for cellular energy homeostasis and function. This modulation leads to a reduction in fibrosis markers, suggesting potential utility in treating non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases .

2. Impact on Inflammation

The compound has shown promise in reducing inflammation through its antagonistic action on GPR84, a receptor implicated in inflammatory responses. In mouse models of chronic inflammatory bowel disease, PBI-4050 was effective in decreasing disease activity index scores and neutrophil infiltration, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation .

3. Metabolic Regulation

Sodium 2-(3-pentylphenyl)acetate's role as a GPR40 agonist suggests it may enhance insulin sensitivity and glucose metabolism. This is particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes. By activating GPR40, the compound may promote the secretion of insulin from pancreatic beta cells, thereby improving glycemic control .

Case Study: Alström Syndrome Treatment

In clinical settings, sodium 2-(3-pentylphenyl)acetate has been explored for its effects on Alström syndrome, a rare genetic disorder characterized by obesity, type 2 diabetes, and progressive heart failure. In trials, patients receiving PBI-4050 exhibited improvements in metabolic parameters, including reductions in triglycerides and liver enzymes indicative of improved liver function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.